(S)-2-benzylheptan-1-ol chemical structure and properties
(S)-2-benzylheptan-1-ol chemical structure and properties
The following technical guide details the structural, physicochemical, and synthetic profile of (S)-2-benzylheptan-1-ol .
Chemical Class: Chiral Primary Alcohol | Trade Reference: (S)-Jasmol (Enantiopure)[1]
Executive Summary
(S)-2-benzylheptan-1-ol is the S-enantiomer of the fragrance ingredient commonly known as Jasmol .[1] While the racemic mixture is widely employed in the fragrance industry for its cost-effective jasmine-like floral olfaction, the pure (S)-enantiomer represents a high-value target for structure-activity relationship (SAR) studies in olfactory science and as a chiral building block in pharmaceutical synthesis.[1] This guide delineates the specific stereochemical properties, asymmetric synthesis routes, and analytical protocols required to isolate and characterize the (S)-isomer with high enantiomeric excess (ee).[1]
Chemical Identity & Stereochemistry[1]
The molecule features a seven-carbon aliphatic chain with a benzyl substituent at the C2 position.[1] The chirality arises at C2, which is bonded to four distinct groups.[1]
| Attribute | Detail |
| IUPAC Name | (2S)-2-benzylheptan-1-ol |
| Common Name | (S)-Jasmol; (S)- |
| CAS Number | 92368-90-6 (Racemate); Specific (S)-CAS not widely indexed |
| Molecular Formula | C |
| Molecular Weight | 206.33 g/mol |
| SMILES (Isomeric) | CCCCCCO |
Stereochemical Assignment (Cahn-Ingold-Prelog)
The absolute configuration at C2 is designated (S) based on the priority of substituents:
-
-CH
OH (Hydroxymethyl): Priority 1 (Oxygen attached to C).[1] -
-CH
Ph (Benzyl): Priority 2 (Carbon attached to Aromatic Ring).[1] -
-C
H (Pentyl): Priority 3 (Carbon attached to Aliphatic Chain).[1]
Configuration: With Hydrogen in the rear, the sequence 1
Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates experimental values for the racemate (Jasmol) and predicted values for the pure enantiomer, as physical constants (BP, Solubility) are identical between enantiomers in achiral environments.
| Property | Value | Context |
| Appearance | Colorless, viscous liquid | Standard State |
| Odor Profile | Floral, Jasmine, Waxy | (S)-isomer often exhibits distinct threshold/quality vs (R) |
| Boiling Point | 314 - 315 °C | @ 760 mmHg |
| Density | 0.941 g/cm³ | @ 20 °C |
| LogP (o/w) | 4.30 (Estimated) | Highly Lipophilic |
| Water Solubility | ~21 mg/L | Insoluble |
| Flash Point | 122 °C | Closed Cup |
| Vapor Pressure | 1.9 x 10⁻⁴ mmHg | @ 25 °C (Low Volatility) |
Synthetic Routes & Manufacturing[1][4]
Producing the pure (S)-enantiomer requires bypassing the standard industrial aldol condensation (which yields the racemate).[1] Two primary routes are recommended for research and development: Asymmetric Hydrogenation (Catalytic) and Enzymatic Resolution (Biocatalytic).[1]
Route A: Asymmetric Hydrogenation (Catalytic)
This route utilizes a chiral transition metal catalyst to hydrogenate the precursor,
-
Substrate:
-pentylcinnamaldehyde (Jasminaldehyde).[1] -
Catalyst: Ruthenium or Rhodium complex with chiral phosphine ligands (e.g., [Ru(BINAP)] or Rh-DuPhos).[1]
-
Mechanism: The catalyst directs the addition of H
across the C=C bond, establishing the C2 stereocenter before or concurrent with aldehyde reduction.[1]
Route B: Chemo-Enzymatic Resolution (Biocatalytic)
This route uses a lipase to selectively acylate one enantiomer from the racemic alcohol.[1]
-
Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized).[1]
-
Acyl Donor: Vinyl acetate.[1]
-
Process: The lipase preferentially acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.[1]
-
Purification: The (S)-alcohol is separated from the (R)-acetate via column chromatography.[1]
Synthesis Workflow Diagram
Caption: Comparison of Asymmetric Hydrogenation (Route A) and Enzymatic Resolution (Route B) to access (S)-2-benzylheptan-1-ol.
Analytical Profiling
Verifying the enantiomeric excess (ee) is critical.[1] Standard GC/HPLC on achiral columns cannot distinguish the enantiomers.[1]
Protocol: Chiral HPLC Analysis[3]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based stationary phases).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2, isocratic).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (Absorption by benzyl chromophore) or 254 nm.[1]
-
Expected Result: Baseline separation of (S) and (R) peaks. The (S)-enantiomer elution order must be determined via authentic standard or optical rotation correlation.[1]
Protocol: Optical Rotation[6][9]
-
Instrument: Polarimeter (Na D-line, 589 nm).[1]
-
Solvent: Ethanol or Chloroform (
).[1] -
Note: The specific rotation
is a key identifier.[1] While specific literature values for the pure (S)-isomer are rare in open databases, structurally similar 2-substituted primary alcohols typically show measurable rotation.[1]
Applications
Olfactory Science & Fragrance
The (S)-isomer contributes to the "Jasmol" profile, a classic floralizer.[1]
-
Odor Character: Mild, tenacious, jasmine-like with waxy undertones.[1]
-
Chiral Impact: Enantiomers of fragrances often possess different odor thresholds.[1] The (S)-isomer is investigated to determine if it carries the primary "clean" floral note compared to the racemate.[1]
Pharmaceutical Intermediate
(S)-2-benzylheptan-1-ol serves as a lipophilic chiral scaffold.[1]
-
Ceramide Analogues: Used in the synthesis of sphingosine mimics where the specific stereochemistry at the lipid tail junction affects membrane intercalation.[1]
-
Antimicrobial Agents: The compound exhibits activity against Gram-positive bacteria (e.g., Corynebacteria), making it useful in deodorant actives where the benzyl chain disrupts bacterial cell membranes.[1]
Safety & Handling (GHS Standards)
| Hazard Class | Code | Statement |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1][5] |
Handling Protocol:
-
PPE: Wear nitrile gloves and safety goggles.[1]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the aldehyde (2-benzylheptanal).
-
Disposal: Do not release into waterways; dispose of as organic hazardous waste.[1]
References
-
PubChem. 2-Benzylheptan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
The Good Scents Company. 2-benzyl heptanol (Jasmol).[1][6][3] Fragrance Material Review.[1][6][7] Available at: [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-benzylheptanol.[1][5] Available at: [Link][1]
-
SciELO. Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols (Methodology Reference). J. Braz.[1] Chem. Soc., 2021.[1] Available at: [Link][1]
Sources
- 1. Benzyl oleanolate | C37H54O3 | CID 11753144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. EP2014273A1 - Use of methyl methyl ether and another ether to provide a feeling of cleanliness and purity - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. 2-Benzylheptan-1-ol | C14H22O | CID 64916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. US11332692B2 - Composition for odour improvement - Google Patents [patents.google.com]
